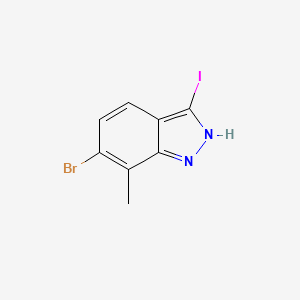

![molecular formula C18H13F6N5S B2508267 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide CAS No. 400077-49-8](/img/structure/B2508267.png)

2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide, is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their diverse biological activities and potential applications in various fields, including materials science and pharmaceuticals. The specific compound mentioned is not directly studied in the provided papers, but insights can be drawn from the related research on hydrazinecarbothioamides and their derivatives.

Synthesis Analysis

Hydrazinecarbothioamides and their derivatives are typically synthesized through reactions involving hydrazine or its derivatives with other chemical entities. For example, the synthesis of N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide involves a Schiff base condensation reaction . Similarly, the synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide) is achieved by reacting phenylisothiocyanate with thiosemicarbazide . These methods suggest that the compound of interest could potentially be synthesized through a similar condensation reaction or by modifying existing functional groups on related molecules.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, FT-IR, and Raman spectroscopy . These studies reveal that these compounds can crystallize in various systems, such as triclinic , and exhibit diverse intermolecular interactions, including hydrogen bonding . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Hydrazinecarbothioamides can participate in a variety of chemical reactions, leading to the formation of different heterocyclic rings . The reactivity of these compounds can be influenced by the substituents present on the hydrazinecarbothioamide moiety, as well as the reaction conditions such as temperature . These reactions are important for the diversification of the chemical space and the discovery of new compounds with novel properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are determined by their molecular structure and can be studied using spectroscopic methods and computational chemistry . For instance, DFT simulations can provide insights into the vibrational characteristics, barrier heights, and frontier molecular orbitals . These properties are essential for predicting the behavior of these compounds in different environments and for their potential applications.

Scientific Research Applications

1. Biological Activities of Naphthyridine Derivatives

Naphthyridine derivatives have attracted considerable attention due to their wide range of biological activities. These compounds have demonstrated antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Furthermore, they have shown potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The diverse biological activities of naphthyridine derivatives underscore their importance as scaffolds in therapeutic and medicinal research. They also exhibit other activities, including anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, antioxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities. This broad spectrum of biological properties indicates the potential of naphthyridine derivatives, and by extension, potentially related compounds like 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide, for diverse applications in drug discovery and development (Madaan et al., 2015).

2. Quinoxaline Derivatives and Their Applications

Another related area of interest is the study of quinoxaline derivatives, which are structurally related to naphthyridines. Quinoxaline derivatives are known for their applications as dyes, pharmaceuticals, and antibiotics. They have been explored for their antitumor properties and have been investigated as catalyst ligands. The synthesis of quinoxaline and its analogs can be achieved through various methods, leading to compounds with a wide range of biological activities. This highlights the versatility of quinoxaline structures, suggesting potential for the synthesis and application of related compounds such as 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide in similar fields (Pareek & Kishor, 2015).

3. Plastic Scintillators and Luminescent Materials

Research on plastic scintillators based on polymethyl methacrylate has shown that various luminescent dyes can be used as activators or wavelength shifters. This includes the exploration of compounds with naphthalene structures for improving scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. The development of luminescent materials with specific properties suggests potential research applications for structurally complex molecules, including 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide, in the field of material science and luminescence technology (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name |

1-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-methylamino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6N5S/c1-29(28-16(30)25-10-5-3-2-4-6-10)14-8-7-11-12(17(19,20)21)9-13(18(22,23)24)26-15(11)27-14/h2-9H,1H3,(H2,25,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLWZPGIMTWWSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

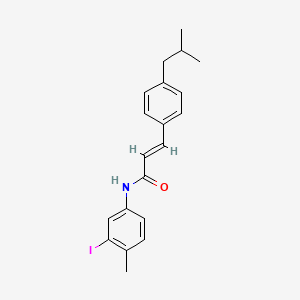

![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)

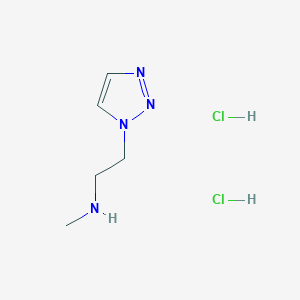

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide](/img/structure/B2508193.png)

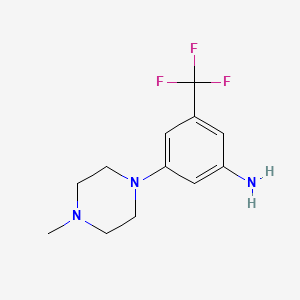

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)